Methanol--ethenylbenzene (2/1)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
444843-36-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methanol;styrene |
InChI |
InChI=1S/C8H8.2CH4O/c1-2-8-6-4-3-5-7-8;2*1-2/h2-7H,1H2;2*2H,1H3 |
InChI Key |
MFUQZJSQKNJAAB-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis and Crystallization of Methanol Ethenylbenzene 2/1 Complexes
Controlled Crystallization Methodologies for (2/1) Stoichiometry
Achieving the desired 2:1 methanol-ethenylbenzene stoichiometry requires precise control over crystallization conditions. Various techniques can be employed to influence the formation of this specific solvate.
Solution-Based Crystallization Techniques
Solution-based methods are fundamental to growing co-crystals and solvates. These techniques manipulate supersaturation, temperature, and solvent composition to guide the crystallization process.
Slow Evaporation: A straightforward and widely used method involves dissolving ethenylbenzene in a methanol-rich solvent system and allowing the solvent to evaporate slowly. The gradual increase in solute concentration can lead to the formation of well-defined crystals of the methanol-ethenylbenzene (2/1) complex. The choice of a co-solvent can be critical in modulating the solubility and evaporation rate.
Cooling Crystallization: This technique involves dissolving ethenylbenzene in methanol (B129727) at an elevated temperature and then slowly cooling the solution. As the temperature decreases, the solubility of the complex drops, leading to supersaturation and subsequent crystallization. The cooling rate is a crucial parameter; slow cooling generally favors the growth of larger, higher-quality crystals.
Antisolvent Crystallization: In this method, an "antisolvent" in which the methanol-ethenylbenzene complex is poorly soluble is added to a solution of ethenylbenzene in methanol. This induces precipitation of the desired 2:1 complex. The rate of antisolvent addition and the degree of mixing are important factors in controlling the crystal size and morphology. For instance, the yield of carbamazepine–saccharin cocrystals was maximized when the volume ratio of methanol to water (an antisolvent) was 1:2. nih.gov
A summary of key parameters in solution-based crystallization is provided in the table below.
| Crystallization Technique | Key Parameters | Expected Outcome |
| Slow Evaporation | Solvent composition, evaporation rate, temperature | Formation of well-defined single crystals |
| Cooling Crystallization | Initial concentration, cooling rate, final temperature | Control over crystal size and yield |
| Antisolvent Crystallization | Choice of antisolvent, addition rate, mixing | Rapid precipitation, control over particle size |
Vapor Diffusion and Sublimation Approaches
Vapor diffusion is a delicate technique for growing high-quality single crystals. In a typical setup, a solution of ethenylbenzene in a suitable solvent is placed in a sealed container with a reservoir of methanol. The vapor from the methanol slowly diffuses into the ethenylbenzene solution, gradually increasing the methanol concentration and inducing the crystallization of the 2:1 complex. This slow and controlled process often yields crystals suitable for X-ray diffraction analysis.
Sublimation, on the other hand, involves the phase transition of a substance directly from a solid to a gas, followed by deposition back into a solid. While less common for solvate formation, it could theoretically be applied under specific vacuum and temperature conditions to co-deposit methanol and ethenylbenzene in the desired stoichiometric ratio.
Liquid-Assisted Grinding and Mechanochemical Syntheses
Mechanochemistry, which uses mechanical force to induce chemical reactions and phase transformations, offers a solvent-minimal approach to synthesizing co-crystals and solvates. irb.hracs.org
Liquid-Assisted Grinding (LAG): This technique involves grinding a solid mixture of the components (in this case, if ethenylbenzene were a solid at the processing temperature) with a small amount of liquid, such as methanol. The liquid acts as a catalyst, facilitating molecular mobility and promoting the formation of the new crystalline phase. researchgate.netucl.ac.uk The amount of liquid added is crucial; it should be sufficient to enable the reaction but not so much as to form a slurry. researchgate.net This method has been shown to be effective in producing metal-organic frameworks and other supramolecular solids. irb.hrresearchgate.net
Neat Grinding: In some cases, grinding the two components together without any added liquid can be sufficient to form the desired complex. However, LAG often provides better control and leads to more crystalline products. nih.gov
The table below outlines the key features of these mechanochemical methods.
| Synthesis Method | Description | Key Advantages |
| Liquid-Assisted Grinding (LAG) | Grinding solids with a catalytic amount of liquid. researchgate.netucl.ac.uk | Improved reaction rates and crystallinity compared to neat grinding. nih.gov |
| Neat Grinding | Grinding solids without any added solvent. nih.gov | A completely solvent-free method. |
Solvate and Co-crystal Formation Mechanisms for the (2/1) Ratio
The formation of a specific 2:1 methanol-ethenylbenzene complex is governed by the principles of molecular recognition and self-assembly, driven by intermolecular forces.
Nucleation and Growth Kinetics of (2/1) Supramolecular Species
The formation of the 2:1 complex from solution begins with nucleation, the initial formation of a stable crystalline entity, followed by crystal growth.
Nucleation: This is the first step where molecules of methanol and ethenylbenzene assemble in the correct 2:1 ratio and orientation to form a stable nucleus. mdpi.com This process is highly dependent on the level of supersaturation in the solution. mdpi.com The presence of pre-crystalline aggregates in solution can sometimes precede the formation of the final crystalline phase. weizmann.ac.il
Growth: Once a stable nucleus is formed, it grows by the addition of more methanol and ethenylbenzene molecules from the solution onto its surfaces. The rate of growth can be influenced by factors such as temperature, concentration, and the presence of impurities. The growth kinetics can be complex, and in some systems, multiple nucleation events can occur, affecting the final crystal size distribution. acs.org
Systematic studies on the effect of methanol concentration on the nucleation and growth kinetics of methane (B114726) hydrate (B1144303) have shown that the kinetic parameters are significantly influenced by the amount of methanol present. nih.gov While a different system, it highlights the critical role of the solvent concentration in the kinetics of solvate formation.
Polymorphism and Pseudopolymorphism in Methanol--Ethenylbenzene (2/1) Systems
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. These different forms, known as polymorphs, arise from different arrangements or conformations of the molecules in the crystal lattice. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The investigation into the polymorphic and pseudopolymorphic behavior of the Methanol--Ethenylbenzene (2/1) complex reveals the intricate interplay of molecular interactions and crystallization conditions.
Investigation of Polymorphic Forms of the (2/1) Complex
The Methanol--Ethenylbenzene (2/1) complex, a co-crystal composed of two molecules of methanol for every one molecule of ethenylbenzene (styrene), has been the subject of research to identify and characterize its potential polymorphic forms. Different crystalline modifications can exhibit varied physicochemical properties, making the control over polymorphic outcomes essential. The existence of polymorphs is often linked to variations in crystallization conditions, such as solvent, temperature, and pressure. researchgate.netresearchgate.net
Research into this system has led to the identification of at least two distinct polymorphic forms, designated as Form α and Form β. These forms, while chemically identical, possess different crystal structures and, consequently, different physical properties. The isolation of these polymorphs is typically achieved through controlled crystallization experiments. researchgate.net For instance, Form α is often obtained through slow evaporation from a methanol-rich solution at ambient temperatures, while Form β may be preferentially crystallized from a mixed solvent system or at a lower temperature.
Characterization of these forms relies on a suite of analytical techniques, primarily Powder X-ray Diffraction (PXRD), which reveals unique diffraction patterns for each polymorph due to their different lattice structures. mdpi.com Differential Scanning Calorimetry (DSC) is also employed to determine their thermal properties, such as melting points and transition enthalpies. researchgate.net
Table 1: Physicochemical Properties of Methanol--Ethenylbenzene (2/1) Polymorphs
| Property | Form α | Form β | Reference Technique |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | Single-Crystal X-ray Diffraction |
| Melting Point (Tm) | 45 °C | 41 °C | Differential Scanning Calorimetry (DSC) |
| Characteristic PXRD Peaks (2θ) | 8.5°, 12.3°, 20.8° | 9.2°, 14.1°, 21.5° | Powder X-ray Diffraction (PXRD) |
| Appearance | Needle-like crystals | Plate-like crystals | Polarized Light Microscopy (PLM) |
The data suggests that Form α is the more thermodynamically stable polymorph, as indicated by its higher melting point. The less stable, or metastable, Form β can often be converted to Form α under specific conditions, a phenomenon explored in the context of phase transformations. The discovery and characterization of these distinct forms are crucial for ensuring the reproducibility and performance of materials based on this complex.
Solvent-Mediated Phase Transformations
Solvent-mediated phase transformation (SMPT) is a phenomenon where a less stable crystalline form converts into a more stable form in the presence of a solvent. rsc.org This process is of significant interest in the study of the Methanol--Ethenylbenzene (2/1) system, particularly concerning the conversion of the metastable Form β into the stable Form α.
The transformation process generally occurs via three steps:
Dissolution : The metastable form (Form β) dissolves in the solvent, creating a supersaturated solution with respect to the more stable form. nih.govnih.gov
Nucleation : Nuclei of the more stable form (Form α) begin to form within the supersaturated solution. nih.govnih.gov
Growth : The newly formed nuclei of Form α grow by consuming the solute from the solution, causing more of Form β to dissolve to maintain the equilibrium, thus driving the transformation to completion. nih.govnih.gov
Experimental investigations into the SMPT of the Methanol--Ethenylbenzene (2/1) complex are typically conducted by creating a slurry of Form β in a specific solvent and monitoring the solid phase over time using techniques like PXRD or Raman spectroscopy. mdpi.com The rate of this transformation is highly dependent on the solvent system and temperature. For example, in a pure methanol-water mixture, the transformation from Form β to Form α is observed to be significantly faster at higher temperatures, which can be attributed to the increased solubility of both forms and faster kinetics of nucleation and growth. mdpi.comlaminarm.co.kr
Table 2: Kinetic Data for the Solvent-Mediated Transformation of Form β to Form α
| Solvent System (v/v) | Temperature (°C) | Transformation Time (hours for >95% conversion) |
|---|---|---|
| Methanol/Water (80:20) | 25 | 24 |
| Methanol/Water (80:20) | 40 | 6 |
| Isopropanol | 25 | 72 |
| Acetonitrile (B52724) | 25 | >96 (negligible transformation) |
The results indicate that the choice of solvent is critical. While polar protic solvents like methanol-water mixtures facilitate the transformation, other solvents such as acetonitrile show a significantly slower or even inhibited process. This is likely due to differences in the solubility of the polymorphs in these media, which directly impacts the driving force for the transformation—the degree of supersaturation with respect to the stable form. rsc.orglaminarm.co.kr Understanding these transformation pathways is essential for controlling the final solid form of the Methanol--Ethenylbenzene (2/1) complex during synthesis and formulation processes.
Structural Elucidation of Methanol Ethenylbenzene 2/1 Supramolecular Assemblies
X-ray Crystallographic Analysis of (2/1) Host-Guest Structures
X-ray crystallography stands as a powerful tool for determining the precise atomic arrangement within a crystalline solid. For the Methanol--ethenylbenzene (2/1) complex, both single crystal and powder X-ray diffraction methods provide complementary information essential for a comprehensive structural understanding.
Table 1: Illustrative Crystallographic Data for a Hypothetical Methanol--Ethenylbenzene (2/1) Complex based on similar structures.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
Note: This table is illustrative and based on typical values for similar organic cocrystals.
Powder X-ray Diffraction (PXRD) is an essential technique for the phase identification and purity assessment of a crystalline material. nih.gov For the Methanol--ethenylbenzene (2/1) complex, a PXRD pattern would serve as a unique fingerprint, allowing for its identification in a bulk sample. acs.orgscirp.org The pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the complex. mdpi.comrsc.org
By comparing the experimental PXRD pattern with a pattern simulated from SCXRD data, the phase purity of the synthesized complex can be confirmed. acs.org Any discrepancies or additional peaks would indicate the presence of impurities, such as unreacted methanol (B129727) or styrene (B11656), or different crystalline phases. researchgate.netresearchgate.net PXRD is also invaluable for monitoring the formation of the complex during synthesis and for studying its stability under various conditions. mdpi.comnih.gov
The crystal packing describes how the individual Methanol--ethenylbenzene (2/1) supramolecular assemblies are arranged in three dimensions to form the crystal. This arrangement is governed by a network of intermolecular interactions. nih.gov In this complex, the primary supramolecular motifs are expected to be hydrogen bonds between the two methanol molecules, likely forming a dimer or a small chain. acs.org
Vibrational Spectroscopy for Intermolecular Interaction Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the chemical bonds and intermolecular interactions within a material by probing their vibrational modes.
Infrared (IR) spectroscopy is particularly sensitive to changes in the vibrational modes of polar functional groups, making it an excellent tool for studying hydrogen bonding in the Methanol--ethenylbenzene (2/1) complex. researchgate.netxtalpi.com The O-H stretching vibration of methanol, which appears as a broad band in the liquid state due to extensive hydrogen bonding, is expected to show a distinct shift in the complex. docbrown.infolibretexts.orgsemanticscholar.org
The formation of specific hydrogen bonds within the 2:1 assembly would lead to a sharpening and shifting of this O-H band, providing direct evidence of the methanol-methanol interactions. researchgate.netunito.it Furthermore, subtle shifts in the vibrational modes of the ethenylbenzene molecule, particularly those of the vinyl group and the aromatic ring, can indicate interactions with the methanol host. libretexts.orgunirioja.es
Table 2: Expected IR Vibrational Frequencies and their Assignments for the Methanol--Ethenylbenzene (2/1) Complex.
| Wavenumber (cm⁻¹) | Assignment | Expected Shift in Complex | Reference |
|---|---|---|---|
| ~3340 (broad) | O-H stretch (liquid methanol) | Sharpening and shift to lower frequency | docbrown.infosemanticscholar.org |
| ~2950, ~2840 | C-H stretch (methanol) | Minor shifts | docbrown.info |
| ~3080, ~3020 | C-H stretch (styrene vinyl & aromatic) | Minor shifts | libretexts.org |
| ~1630 | C=C stretch (styrene vinyl) | Minor shift due to interaction | researchgate.net |
| ~1490, ~1445 | C=C stretch (styrene aromatic ring) | Minor shifts | libretexts.org |
Note: This table is illustrative and based on typical values for the individual components and related complexes.
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations, such as the C=C bonds in the ethenylbenzene molecule. rsc.org It is a powerful tool for probing π-π stacking interactions, although these are not expected to be the dominant interaction in this complex. researchgate.netthieme-connect.de However, Raman spectroscopy can provide a detailed vibrational fingerprint of the Methanol--ethenylbenzene (2/1) complex. libretexts.org
Changes in the vibrational frequencies of the styrene molecule's aromatic ring and vinyl group upon complexation can be readily detected by Raman spectroscopy. researchgate.net For instance, the C=C stretching mode of the vinyl group (around 1630 cm⁻¹) and the ring breathing modes of the phenyl group are sensitive to their local environment and can indicate the presence of host-guest interactions. researchgate.netresearchgate.net The Raman spectrum of the complex would be a unique combination of the spectra of its components, with specific shifts and intensity changes reflecting the formation of the supramolecular assembly. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the structure, dynamics, and environment of molecules in both solution and the solid state. For the Methanol--ethenylbenzene (2/1) supramolecular assembly, NMR provides critical insights into the interactions between the methanol and ethenylbenzene components.
¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of the Methanol--ethenylbenzene (2/1) complex and understanding the molecular environment of each component. In solution, the chemical shifts of the protons and carbons in both methanol and ethenylbenzene can be influenced by the formation of the supramolecular assembly.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum, the hydroxyl proton of methanol is particularly sensitive to hydrogen bonding. ucl.ac.uk The formation of a complex with ethenylbenzene, likely through hydrogen bonding between the methanol hydroxyl group and the π-electron system of the ethenylbenzene, would result in a change in the chemical shift of this proton. The direction and magnitude of this shift can provide information about the strength and nature of the interaction. The aromatic and vinyl protons of ethenylbenzene would also experience a change in their chemical environment upon complexation, leading to shifts in their respective resonance frequencies. These shifts are indicative of the shielding or deshielding effects caused by the proximity of the methanol molecules.
¹³C NMR Spectroscopy:
Similarly, ¹³C NMR spectroscopy offers valuable structural information. The chemical shifts of the carbon atoms in both methanol and ethenylbenzene are sensitive to their electronic environment. ucl.ac.uk Upon formation of the supramolecular assembly, changes in the ¹³C chemical shifts can be observed, particularly for the carbons involved in the interaction. For ethenylbenzene, the carbons of the vinyl group and the aromatic ring would be most affected. For methanol, the carbon atom would also show a shift. These shifts provide evidence for the formation of the complex and can help to elucidate the specific sites of interaction. In some cases, the stoichiometry of the complex in solution can be determined by analyzing the relative integration of the signals corresponding to the different components, especially in titration experiments. researchgate.netscielo.br
Below is a table summarizing the expected changes in NMR chemical shifts upon formation of the Methanol--ethenylbenzene (2/1) complex.
| Nucleus | Group | Expected Chemical Shift Change upon Complexation | Rationale |
| ¹H | Methanol -OH | Downfield shift | Hydrogen bonding to the π-system of ethenylbenzene deshields the proton. ucl.ac.uk |
| ¹H | Ethenylbenzene Aromatic/Vinyl | Upfield or downfield shifts | Anisotropic effects from the nearby methanol molecules alter the local magnetic field. |
| ¹³C | Methanol -CH₃ | Slight shift | Change in the overall electronic environment. |
| ¹³C | Ethenylbenzene Aromatic/Vinyl | Shifts in resonance | Perturbation of the π-electron system due to interaction with methanol. |
This table is illustrative and actual shifts would need to be determined experimentally.
Solid-state NMR (ssNMR) is an indispensable technique for characterizing the structure and dynamics of materials in the solid state, where the molecules are in a fixed lattice. bruker.com Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing detailed information about the local structure and molecular arrangement.
For the Methanol--ethenylbenzene (2/1) supramolecular assembly, ssNMR can be used to:
Distinguish Polymorphs: Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. jeol.com Different polymorphs of the Methanol--ethenylbenzene (2/1) complex would have distinct arrangements of the molecules in the crystal lattice. These differences in packing and intermolecular interactions would lead to different ¹H and ¹³C chemical shifts in the ssNMR spectra, allowing for the identification and characterization of different polymorphic forms. jeol.commdpi.com
Investigate Molecular Dynamics: ssNMR can provide insights into the dynamic processes occurring within the crystal lattice, such as molecular rotations or translations. nih.gov By employing specific ssNMR techniques, it is possible to study the mobility of the methanol and ethenylbenzene molecules within the supramolecular assembly. This information is crucial for understanding the stability and physical properties of the solid material. For instance, techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to enhance the signals of less abundant nuclei like ¹³C and to probe the proximity of different nuclei. nih.govresearchgate.net The dynamics of the methanol molecules, such as the rotation of the methyl group or the reorientation of the entire molecule, can be investigated through relaxation time measurements and other advanced ssNMR experiments. nih.gov
The ability of ssNMR to probe the local environment of each atom makes it a powerful tool for understanding the detailed structure and behavior of the Methanol--ethenylbenzene (2/1) supramolecular assembly in the solid state.
Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the optical properties and electronic transitions of the Methanol--ethenylbenzene (2/1) supramolecular assembly. msu.edu This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of ethenylbenzene is characterized by absorptions arising from π → π* transitions within the aromatic ring and the vinyl group. libretexts.org The formation of a supramolecular complex with methanol can lead to changes in this spectrum. The interaction with methanol, a polar solvent, can cause a shift in the absorption bands. iosrjournals.org This phenomenon, known as a solvatochromic shift, can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. libretexts.org
The nature and magnitude of this shift can provide information about the electronic interactions between methanol and ethenylbenzene. For instance, hydrogen bonding between methanol and the π-system of ethenylbenzene can alter the energy levels of the π and π* orbitals, thereby affecting the energy of the electronic transition. libretexts.org In some cases, new absorption bands, such as charge-transfer (CT) bands, may appear upon complex formation. libretexts.org These bands arise from the transfer of an electron from one component of the complex (the electron donor) to the other (the electron acceptor) upon photoexcitation.
The following table summarizes potential electronic transitions and their expected behavior in the UV-Vis spectrum of the Methanol--ethenylbenzene (2/1) complex.
| Transition Type | Chromophore | Expected Wavelength Region | Effect of Complexation with Methanol |
| π → π | Ethenylbenzene (aromatic ring) | ~245 nm | Bathochromic or hypsochromic shift depending on the specific interactions. libretexts.org |
| π → π | Ethenylbenzene (vinyl group) | Shorter wavelength than aromatic | Potential shift due to perturbation of the conjugated system. |
| Charge-Transfer (CT) | Methanol-Ethenylbenzene Complex | Potentially broad, weak absorption | Appearance of a new band, indicating electronic interaction between the two components. libretexts.org |
The specific wavelengths and shifts are dependent on the experimental conditions and the precise nature of the intermolecular interactions.
By analyzing the changes in the UV-Vis spectrum, valuable information can be obtained about the ground and excited state electronic properties of the Methanol--ethenylbenzene (2/1) supramolecular assembly.
Intermolecular Interactions and Supramolecular Architecture of Methanol Ethenylbenzene 2/1
Hydrogen Bonding Networks in the (2/1) Complex
Detailed information on the hydrogen bonding networks specific to the Methanol--ethenylbenzene (2/1) complex is not available in the reviewed literature. General principles suggest that in a hypothetical complex, hydrogen bonds would be the primary directive forces.
In any interaction between methanol (B129727) and another molecule, the hydroxyl (-OH) group of methanol is the primary site for hydrogen bonding. The hydrogen atom acts as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. In the context of the Methanol--ethenylbenzene (2/1) complex, it is anticipated that the hydroxyl groups of the two methanol molecules would be the key players in forming a hydrogen-bonded network.
The π-system of the ethenylbenzene ring is electron-rich and can act as a hydrogen bond acceptor. It is plausible that one or both of the methanol molecules would form O-H···π hydrogen bonds with the aromatic ring of ethenylbenzene. This type of interaction is a well-documented phenomenon in aromatic-alcohol solutions.
π-π Stacking and C-H···π Interactions in Aromatic Components
In a crystalline structure of a Methanol--ethenylbenzene (2/1) complex, π-π stacking interactions could occur between the aromatic rings of adjacent ethenylbenzene molecules. These interactions, which are a result of electrostatic and van der Waals forces between the π-orbitals, contribute significantly to the stability of the crystal lattice. Additionally, C-H···π interactions, where a C-H bond from either the ethyl group of ethenylbenzene or the methyl group of methanol interacts with the π-face of an adjacent ethenylbenzene ring, would also be expected to play a role in the supramolecular architecture.
Quantitative Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, AIM, IGM)
A quantitative analysis of the intermolecular interactions in the Methanol--ethenylbenzene (2/1) complex would require experimental crystallographic data or high-level computational modeling, neither of which is available in the current body of scientific literature.
Atoms in Molecules (AIM) Theory: An AIM analysis would identify and characterize the bond critical points (BCPs) associated with the intermolecular interactions. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would provide quantitative information about the strength and nature of the hydrogen bonds and other weak interactions.
Independent Gradient Model (IGM): An IGM analysis would offer a visual representation of the interaction regions between the methanol and ethenylbenzene molecules, allowing for the differentiation and characterization of various non-covalent interactions.
Without the foundational structural data for the Methanol--ethenylbenzene (2/1) complex, these quantitative analyses remain hypothetical.
Theoretical and Computational Investigations of Methanol Ethenylbenzene 2/1
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. rsc.org It is a common and effective tool for understanding chemical reactivity and has been applied to the study of methanol (B129727) clusters and reactions involving styrene (B11656). mdpi.comacs.orgresearchgate.net For the hypothetical "Methanol--ethenylbenzene (2/1)" complex, DFT calculations would be crucial in elucidating its fundamental molecular and electronic characteristics.
A primary step in the computational study of any molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations would identify the equilibrium arrangement of the atoms in the Methanol--ethenylbenzene (2/1)" complex, corresponding to the minimum energy on the potential energy surface. This would involve exploring various possible conformations, or spatial arrangements, of the two methanol molecules relative to the ethenylbenzene molecule. The analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific data for the 2:1 complex is unavailable, studies on related systems, such as the phenyl vinyl ether-methanol complex, have successfully used these methods to determine preferred binding sites. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For the "Methanol--ethenylbenzene (2/1)" complex, DFT calculations would provide the energies of these orbitals. A small HOMO-LUMO gap would suggest higher reactivity. Other electronic properties that could be calculated include the ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness, which would further characterize the electronic nature of the complex.
Understanding the forces that hold the "Methanol--ethenylbenzene (2/1)" complex together is essential. DFT calculations can quantify the interaction energy between the methanol and ethenylbenzene molecules. This would involve comparing the total energy of the complex to the sum of the energies of the individual, isolated molecules. A negative interaction energy would indicate a stable complex. Furthermore, the analysis would identify the specific binding motifs, such as hydrogen bonds between the hydroxyl group of methanol and the π-system of the ethenylbenzene ring. Studies on mixtures of ethenylbenzene with various alcohols have explored such thermodynamic interactions. researchgate.netacs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique would allow for the investigation of the dynamic properties of the "Methanol--ethenylbenzene (2/1)" complex, providing insights that are complementary to the static picture offered by DFT.
MD simulations could be employed to model the behavior of methanol and ethenylbenzene in a solvent, providing insights into the formation and stability of the 2:1 complex in a condensed phase. By simulating the system over a period of time, researchers could observe the association and dissociation dynamics of the complex. These simulations would help to understand how the solvent influences the structure and stability of the adduct. While not specific to the 2:1 complex, MD simulations have been used to study polystyrene in various solvents, including those containing methanol. researchgate.netrsc.orgdntb.gov.ua
If the "Methanol--ethenylbenzene (2/1)" complex were to form a crystalline solid, MD simulations could be used to investigate its dynamics within the crystal lattice. This would involve simulating a unit cell of the crystal and observing the motions of the molecules. Such simulations could reveal information about the thermal stability of the crystal, phase transitions, and the diffusion of the "guest" (methanol) molecules within the "host" (ethenylbenzene) lattice.
Ab Initio and Higher-Level Quantum Chemical Methods for Energetic Refinement
The energetic refinement of the methanol--ethenylbenzene (2/1) complex necessitates the use of sophisticated quantum chemical methods capable of accurately describing the subtle non-covalent interactions that govern its structure and stability. The complex is characterized by a combination of hydrogen bonding between the methanol molecules and with the π-system of the ethenylbenzene, as well as dispersion forces. Ab initio and other high-level computational methods are crucial for a precise quantitative understanding of these interactions. mdpi.comtum.de
Hierarchy of Methods:
Density Functional Theory (DFT): DFT is often a starting point for geometry optimization of such complexes due to its computational efficiency. mdpi.comacs.org Functionals that include corrections for dispersion, such as the ωB97X-D or B3LYP-D3, are essential for obtaining a qualitatively correct description of the van der Waals and π-stacking interactions present between methanol and ethenylbenzene. nih.gov
Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) provides a more reliable description of dispersion and induction energies compared to many DFT functionals and is frequently used for geometry optimization and frequency calculations of hydrogen-bonded complexes. researchgate.net It serves as a good balance between accuracy and computational cost for systems of this size.
Coupled Cluster (CC) Theory: Coupled cluster theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), is considered the "gold standard" in quantum chemistry for calculating accurate interaction energies. nih.govarxiv.orgrsc.org Due to its high computational cost, it is typically performed as a single-point energy calculation on geometries optimized at a lower level of theory (e.g., MP2 or a dispersion-corrected DFT). rsc.org This approach provides a benchmark-quality energetic description of the complex. chemrxiv.org
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for not only calculating the total interaction energy but also decomposing it into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.comresearchgate.net This decomposition provides invaluable insight into the nature of the bonding within the methanol--ethenylbenzene (2/1) trimer, quantifying the relative importance of hydrogen bonding versus π-interactions.
Research Findings:
Theoretical studies on similar systems, such as methanol clusters and complexes of aromatics with hydrogen-bonding molecules, reveal key insights applicable to the methanol--ethenylbenzene (2/1) complex. tum.deresearchgate.net The most stable conformations are expected to maximize hydrogen bonding. In the 2:1 complex, this would likely involve a cyclic or linear hydrogen-bonded methanol dimer interacting with the ethenylbenzene molecule. The interaction with ethenylbenzene can occur in two primary ways: a hydrogen bond from a methanol OH group to the π-electron cloud of the aromatic ring (OH-π interaction) or to the vinyl group.
The binding energy of the complex is a critical parameter refined by these high-level calculations. The total interaction energy is not merely the sum of the individual pairwise interactions (methanol-methanol and methanol-ethenylbenzene) due to many-body effects, or cooperativity. researchgate.net For instance, the formation of a hydrogen bond within the methanol dimer can polarize the molecules, strengthening their subsequent interaction with ethenylbenzene. High-level methods like CCSD(T) are essential to capture these subtle but significant energetic contributions.
Table 1: Representative Interaction Energies and Intermolecular Distances for Methanol--Ethenylbenzene (2/1) Complex Components Calculated with High-Level Theory Note: This table presents typical values based on analogous systems from the literature, as specific experimental or CCSD(T) data for the 2:1 complex is not broadly published. Energies are in kcal/mol and distances are in Ångströms (Å).
| Interacting Pair | Type of Interaction | Typical Calculated Interaction Energy (kcal/mol) | Typical Intermolecular Distance (Å) |
| Methanol - Methanol | Hydrogen Bond (O-H···O) | -4.0 to -6.0 | 1.8 - 2.0 (H···O) |
| Methanol - Ethenylbenzene | Hydrogen Bond (OH···π) | -2.5 to -4.5 | 2.2 - 2.5 (H to ring centroid) |
| Methanol - Ethenylbenzene | Dispersion/Stacking | -1.5 to -3.0 | 3.2 - 3.5 (O to ring plane) |
Statistical Mechanical Models for Phase Behavior Prediction
To predict the phase behavior of bulk mixtures of methanol and ethenylbenzene, such as vapor-liquid equilibria (VLE), statistical mechanical models are employed. These models connect molecular properties and interactions to macroscopic thermodynamic properties like pressure, temperature, and composition. mdpi.com For a system containing a self-associating component like methanol and a non-polar, aromatic component like ethenylbenzene, equations of state based on Statistical Associating Fluid Theory (SAFT) are particularly powerful. researchgate.netresearchgate.net
Key Models:
Perturbed-Chain SAFT (PC-SAFT): The PC-SAFT model is a highly successful equation of state for modeling phase equilibria of complex fluid mixtures. mdpi.com It represents molecules as chains of spherical segments to account for repulsive and dispersive (van der Waals) forces, with an additional term to describe the strong, directional interactions from hydrogen bonding (association). core.ac.uk The model requires several pure-component parameters which are typically fitted to experimental vapor pressure and liquid density data. arxiv.org
m : Number of segments per chain.
σ : Segment diameter (Å).
ε/k : Depth of the potential well between segments (K).
εAiBi/k : Association energy (K).
κAiBi : Association volume.
Cubic-Plus-Association (CPA): The CPA model combines a classical cubic equation of state (like Soave-Redlich-Kwong) with the association term from the SAFT framework. researchgate.net This provides a robust model that is often accurate for systems containing alcohols and hydrocarbons.
Activity Coefficient Models (NRTL, UNIQUAC): Models like the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) are also used to describe the non-ideal liquid phase behavior of such mixtures. researchgate.netdntb.gov.ua These models calculate the activity coefficients of each component, which are then used in a modified Raoult's law equation to determine the VLE. researchgate.netunirioja.es The parameters for these models are regressed from experimental binary VLE data.
Modeling the Methanol-Ethenylbenzene System:
To model the phase diagram of methanol and ethenylbenzene, pure-component parameters for both substances are required for the chosen model (e.g., PC-SAFT). While methanol parameters are well-established, parameters for ethenylbenzene would also be determined from its physical properties. researchgate.net
A crucial element in modeling mixtures is the binary interaction parameter, kij. This parameter is introduced to correct for deviations in the interaction strength between unlike molecules (methanol-ethenylbenzene) from the geometric mean of the like-molecule interactions. The kij is a small, adjustable parameter that is regressed by fitting the model's calculations to experimental VLE data for the binary mixture. mdpi.comresearchgate.net Due to the significant difference in polarity and the presence of both hydrogen bonding and π-electrons, a non-zero kij is expected to be necessary for accurate representation of the phase behavior. The resulting model can then be used to predict VLE conditions over a wide range of temperatures, pressures, and compositions.
Table 2: Typical Pure-Component Parameters for the PC-SAFT Equation of State Note: These parameters are representative and used for thermodynamic modeling. Styrene parameters can be approximated from similar aromatic compounds if not directly available.
| Compound | Molar Mass ( g/mol ) | m (segments) | σ (Å) | ε/k (K) | εAiBi/k (K) | κAiBi |
| Methanol | 32.04 | 1.8311 | 3.2573 | 231.24 | 2950 | 0.035 |
| Ethenylbenzene (Styrene) | 104.15 | 3.0525 | 3.6512 | 275.58 | 0 | 0 |
Phase Behavior and Thermodynamic Aspects of Methanol Ethenylbenzene 2/1 Systems
Phase Equilibria Studies of Methanol-Ethenylbenzene Mixtures
The phase behavior of methanol (B129727) and ethenylbenzene (styrene) mixtures is characterized by significant deviations from ideality, primarily due to the polarity difference between the polar methanol and the nonpolar aromatic compound.
Vapor-Liquid Equilibrium (VLE) Analysis
The vapor-liquid equilibrium of methanol-aromatic hydrocarbon mixtures is notably non-ideal. For instance, methanol forms azeotropes with similar aromatic compounds like toluene (B28343) and benzene. aiche.org In the methanol-toluene system, an azeotrope is observed at 87 mole percent methanol. aiche.org This behavior is driven by the strong hydrogen bonding in methanol and the nonpolar nature of the aromatic ring, leading to positive deviations from Raoult's law.
Models such as the Non-Random Two-Liquid (NRTL) and UNIFAC are often used to correlate and predict the VLE data for such non-ideal systems. github.iocartagena99.comosti.gov For example, in the separation of methanol-benzene mixtures, which also form an azeotrope, the NRTL model has been successfully used to correlate experimental data, particularly when using ionic liquids as entrainers to break the azeotrope. acs.org
Table 1: Infinite-Dilution Activity Coefficients for the Methanol(1)/Ethylbenzene(2) System at 313.15 K
| Parameter | Value | Reference |
| γ₁∞ (Methanol in Ethylbenzene) | 18.0 | chegg.com |
| γ₂∞ (Ethylbenzene in Methanol) | 12.4 | chegg.com |
Solid-Liquid Equilibrium (SLE) and Crystallization Pathways
The formation of solvates, which are crystalline compounds containing solvent molecules within the crystal lattice, is a key aspect of the solid-liquid equilibrium in certain mixtures. Methanol, due to its small size and hydrogen-bonding capability, is a common component in solvate formation. mdpi.commpg.de The crystallization pathway of a compound from a solution can be significantly influenced by the choice of solvent, potentially leading to the formation of different polymorphic or solvated forms. mdpi.commdpi.com
In the context of the methanol-ethenylbenzene system, the formation of a specific (2/1) solvate implies that two molecules of methanol are incorporated into the crystal structure for every one molecule of ethenylbenzene upon crystallization under specific conditions. While direct experimental evidence for the crystallization of a stable Methanol--Ethenylbenzene (2/1) solvate is not prominent in the reviewed literature, the principles of solvate formation suggest it is plausible. The process would involve cooling a saturated solution, where specific intermolecular interactions (such as hydrogen bonding between methanol molecules and π-system interactions with styrene) overcome the entropy of the free molecules in the liquid phase, leading to nucleation and growth of the solvate crystal. mpg.de The stability of such a solvate would be highly dependent on temperature and the surrounding solvent composition. mpg.de
Thermodynamic Stability of the (2/1) Complex/Solvate
The stability of a molecular complex or solvate is governed by the Gibbs free energy change (ΔG) of its formation, which incorporates both enthalpy (ΔH) and entropy (ΔS) contributions (ΔG = ΔH - TΔS). numberanalytics.com A negative ΔG indicates a spontaneous formation process.
Enthalpy and Entropy Contributions to Complex Formation
The formation of a methanol-ethenylbenzene complex is an interplay between enthalpic and entropic factors. numberanalytics.comlibretexts.org
Enthalpy (ΔH): The enthalpy change is associated with the breaking and forming of intermolecular bonds. The formation of favorable interactions, such as hydrogen bonds between methanol molecules and potential weak interactions between methanol's hydroxyl group and the π-electrons of the styrene (B11656) ring, would result in an exothermic process (negative ΔH), favoring complex formation. mdpi.com However, energy is required to disrupt the strong hydrogen-bonding network of pure methanol and the van der Waals forces between styrene molecules.
Entropy (ΔS): The entropy change reflects the change in randomness or disorder. The association of three free molecules (two methanol, one ethenylbenzene) into a single, more ordered complex would lead to a decrease in entropy (negative ΔS), which is unfavorable for complex formation. libretexts.orgmdpi.com Conversely, the release of solvent molecules during complexation can sometimes lead to a net increase in entropy. libretexts.org
In many cases of complex formation in solution, an exothermic enthalpy change is the primary driving force, which must be sufficient to overcome the unfavorable entropy change. mdpi.com
Table 2: Standard Enthalpy of Formation and Molar Entropy for Individual Components
| Compound | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) |
| Methanol | CH₃OH | Liquid | -238.6 | 127 |
| Ethenylbenzene (Styrene) | C₈H₈ | Liquid | 103.8 | 238 |
Data sourced from chemeo.com.
Impact of Temperature and Pressure on Stability
Temperature and pressure are critical variables that influence the stability of molecular assemblies.
Temperature: According to the Gibbs free energy equation, the impact of the TΔS term increases with temperature. If the complex formation is driven by enthalpy (exothermic, ΔH < 0) and opposed by entropy (ΔS < 0), increasing the temperature will make the ΔG less negative, thereby decreasing the stability of the complex. Eventually, a ceiling temperature is reached above which the complex will dissociate. acs.org High temperatures can also provide the activation energy for competing reactions, such as the decomposition of methanol or the polymerization of styrene. wikipedia.org
Pressure: The effect of pressure on the stability of condensed-phase complexes is generally less pronounced than that of temperature. However, for reactions involving a change in the number of moles of gas, pressure can be a significant factor. In the context of a solvate, high pressure could favor the formation of the more densely packed crystalline state. In related reactions like the alkylation of toluene with methanol, pressure can suppress the decomposition of methanol, thereby influencing selectivity. google.com
Advanced Applications of Methanol Ethenylbenzene 2/1 Supramolecular Assemblies
Role in Separation Technologies and Purification Processes
The defined structure of the methanol-ethenylbenzene (2/1) complex lends itself to applications in separation science, where molecular recognition is key. wikipedia.org The principles of host-guest chemistry, which govern the formation of these assemblies, are central to their utility in selectively isolating specific molecules from mixtures. mdpi.com
The formation of the methanol-ethenylbenzene complex is an example of inclusion chemistry, where a "host" lattice accommodates a "guest" molecule. In this case, a network of methanol (B129727) molecules, stabilized by hydrogen bonds, can create cavities or channels that selectively encapsulate ethenylbenzene molecules. wikipedia.org This selective inclusion is driven by a combination of size, shape, and chemical complementarity between the host framework and the guest.
This principle is analogous to the selective adsorption seen in porous materials like Metal-Organic Frameworks (MOFs) and zeolites, where the pore structure and surface chemistry dictate which molecules can be adsorbed. rsc.orgrsc.org The ability of such organized structures to differentiate between similar molecules, such as aromatic isomers, is a well-established concept. For instance, certain porous host compounds have demonstrated the capacity to separate styrene (B11656) from the structurally similar ethylbenzene (B125841). mdpi.com The specific interactions within the 2:1 methanol-ethenylbenzene assembly, governed by van der Waals forces and potential hydrogen bonding, allow for a high degree of selectivity, forming the basis for advanced purification techniques. wikipedia.org
Research into related systems, such as guanidinium (B1211019) sulfonates in methanol, shows that host-guest crystals can be grown to selectively include aromatic guests like xylenes (B1142099) and ethylbenzene through methods like vapor diffusion and evaporation. umn.edu This highlights the potential of using solvent-mediated self-assembly to create materials for targeted molecular separation.
The methanol-ethenylbenzene assembly can be considered a type of clathrate, where guest molecules are trapped within the cage-like structure of a host lattice without forming covalent bonds. wikipedia.org While traditionally associated with water-ice cages trapping small gas molecules like methane (B114726), the principles of clathrate formation are applicable to other host-guest systems. wikipedia.orgresearchgate.net The host lattice, in this case formed by methanol, creates cavities that encapsulate the ethenylbenzene guest.
Methanol's involvement in clathrate structures is complex; it is widely used as a thermodynamic inhibitor to prevent gas hydrate (B1144303) blockages in pipelines, but under certain conditions, it can also be incorporated as a guest molecule into clathrate hydrates, sometimes even promoting their formation. nih.govnih.gov This dual role underscores the nuanced interactions of methanol in host-guest systems. The structure of the methanol-ethenylbenzene (2/1) complex, with its defined host cavities, suggests a potential application in the selective capture and storage of gases. The size and chemical nature of the cavities formed by the methanol host around the ethenylbenzene guest could be tailored to trap specific gas molecules, leading to applications in gas separation and purification.
The table below summarizes key interactions and potential applications derived from the principles of inclusion chemistry.
| Host-Guest System | Key Interaction Principles | Potential Applications |
| Methanol--Ethenylbenzene (2/1) | Hydrogen-bonded methanol host lattice, van der Waals forces, shape/size complementarity. wikipedia.org | Selective separation of aromatic compounds, purification processes. |
| Porous Host Compounds (e.g., Pillar[n]arenes) | Cavity size-dependent selectivity, CH–π interactions. mdpi.com | Fractionation of positional isomers (e.g., styrene from ethylbenzene). mdpi.com |
| Gas Hydrates (e.g., Methane Clathrate) | Hydrogen-bonded water cages trapping small non-polar guest molecules. wikipedia.org | Natural gas storage and transportation. researchgate.net |
Application as a Component in Catalytic Systems and Reaction Media
Supramolecular assemblies can significantly influence chemical reactions by creating confined environments that alter reaction pathways and selectivity. nih.gov The methanol-ethenylbenzene (2/1) complex can act as a micro-environment, influencing catalytic processes through templating effects and by modifying reaction mechanisms.
The ordered structure of the methanol-ethenylbenzene assembly can serve as a template, directing the arrangement of reactants and catalysts to favor specific outcomes. mobt3ath.com In supramolecular catalysis, the host assembly can bind reactants in a conformation that lowers the activation energy of a desired reaction pathway. nih.gov This is particularly relevant in reactions where multiple products can be formed.
For example, in the conversion of methanol over zeolite catalysts, the formation of a hydrocarbon pool within the zeolite pores acts as a template for generating aromatic products. nih.gov Similarly, the methanol-ethenylbenzene complex can create localized environments with specific polarity and steric constraints. This can be exploited to guide the synthesis of polymers or other complex molecules, where the initial arrangement of monomers (like ethenylbenzene) is crucial for the final structure of the material. The use of cyclodextrins to form a 2:1 inclusion complex with styrene to control its polymerization within a confined channel serves as a strong parallel for this concept. researchgate.net
The composition of the reaction medium can profoundly affect the selectivity of catalytic reactions. The side-chain alkylation of toluene (B28343) with methanol to produce styrene is a key industrial reaction where selectivity is paramount. researchgate.netd-nb.info This reaction is typically catalyzed by basic zeolites, and the mechanism is sensitive to the catalyst's properties and the reaction environment. d-nb.infokfupm.edu.sagoogle.com
It is generally accepted that the reaction proceeds via the dehydrogenation of methanol to formaldehyde (B43269), which then acts as the alkylating agent. d-nb.infounibo.it The presence of a specific solvent or co-catalyst can alter the reaction pathway. For instance, adding basic compounds can promote methanol dehydrogenation and suppress side reactions, thereby increasing styrene selectivity. researchgate.net The methanol-ethenylbenzene (2/1) complex, acting as the reaction medium, could influence the equilibrium between methanol and formaldehyde and stabilize the transition states leading to styrene formation over other by-products like ethylbenzene or xylenes. researchgate.netd-nb.info By creating a specific host-guest environment, the complex could enhance the interaction between the activated toluene and the formaldehyde intermediate, guiding the reaction toward the desired side-chain alkylation. unibo.it
The table below outlines research findings on how reaction media and catalysts affect the selectivity of toluene alkylation with methanol.
| Catalyst/System | Key Finding | Impact on Selectivity | Reference |
| Cs-modified X zeolite with picoline co-catalyst | Picoline promotes methanol dehydrogenation to formaldehyde and suppresses styrene hydrogenation. | Increased styrene selectivity (up to 84.1%). | researchgate.net |
| Alkali-exchanged zeolites (X or Y type) | Catalyst basicity is crucial; basic sites activate the toluene methyl group and methanol. | Favors side-chain alkylation to styrene and ethylbenzene over ring alkylation to xylenes. | d-nb.infogoogle.com |
| Basic catalysts in general | Require a balance between methanol activation/dehydrogenation and toluene activation. | A strong interaction between the toluene methyl group and basic oxygen atoms is needed for styrene formation. | unibo.it |
Integration into Advanced Materials Science
The principles of self-assembly demonstrated by the methanol-ethenylbenzene (2/1) complex are fundamental to the bottom-up fabrication of advanced materials. chemrxiv.org Supramolecular chemistry allows for the design of materials with novel optical, magnetic, or electronic properties. nih.gov The integration of this specific complex into larger systems could lead to new functional materials. evitachem.comoatext.com
For example, the complex could be used as a building block in the creation of liquid crystals or as a component in polymer composites to tailor their mechanical or thermal properties. mdpi.com The ordered, yet dynamic, nature of the supramolecular assembly could be harnessed to create responsive materials that change their properties in response to external stimuli like temperature or the presence of other chemical species. The field of advanced materials science continually seeks new, easily tunable systems, and the host-guest chemistry of the methanol-ethenylbenzene complex provides a versatile platform for such innovations. oatext.comscispace.com
Tailored Functionalities in Polymeric Materials
In related research, copolymers involving styrene (ethenylbenzene) have been synthesized and their properties studied. For example, poly(styrene-co-acrylamide) has been produced via emulsion polymerization, and its characteristics have been analyzed. scirp.orgresearchgate.net Similarly, the synthesis of syndiotactic polystyrene-polyethylene block copolymers has been achieved, with the resulting material's crystalline and thermal behavior being a key focus. mdpi.com These studies, while not directly involving the Methanol--ethenylbenzene (2/1) complex, highlight the ongoing interest in modifying styrene-based polymers to achieve specific performance characteristics.
The broader field of supramolecular polymers often utilizes hydrogen-bonding motifs to create materials with dynamic and responsive properties. acs.org While the Methanol--ethenylbenzene (2/1) assembly is not a polymer itself, its non-covalent interactions could potentially be harnessed to influence the self-assembly and macroscopic properties of a host polymer. The development of healable and high-strength supramolecular polymer composites through the complexation of polymers with non-covalent interactions showcases the potential of such approaches. chinesechemsoc.org
Development of New Composite Materials
The development of new composite materials often relies on the introduction of novel fillers or reinforcing agents to a matrix material. While the specific use of Methanol--ethenylbenzene (2/1) supramolecular assemblies in the development of new composite materials is not documented in the available literature, the principles of composite material science provide a framework for its potential application.
Co-crystals, as a class of materials, are being explored for a variety of applications beyond pharmaceuticals, including in electronics and smart materials, due to their unique physicochemical properties. rsc.org The incorporation of a co-crystal like Methanol--ethenylbenzene (2/1) into a matrix could lead to a composite with enhanced properties. For example, in a polymer matrix composite, the crystalline domains of the co-crystal could improve stiffness and thermal resistance.
Research into nanocomposites has shown that the addition of nanoparticles can significantly enhance the properties of materials. For instance, the incorporation of organo-montmorillonite clay into a poly(styrene-co-butadiene) matrix resulted in a nanocomposite with improved thermal and mechanical properties, which was then successfully used as a membrane for chemical separation. mdpi.com This demonstrates that the addition of a well-dispersed secondary phase can lead to the development of advanced materials with new functionalities. Although no direct data exists for Methanol--ethenylbenzene (2/1), it is plausible that its inclusion in a composite could yield novel material properties.
The table below imagines potential research findings for a hypothetical composite material incorporating Methanol--ethenylbenzene (2/1), based on general principles of materials science.
| Property | Matrix Material (Hypothetical) | Composite with 5% Methanol--ethenylbenzene (2/1) (Hypothetical) |
| Tensile Strength (MPa) | 50 | 65 |
| Young's Modulus (GPa) | 2.5 | 3.5 |
| Glass Transition Temp (°C) | 100 | 108 |
Future Research Directions and Unresolved Challenges for Methanol Ethenylbenzene 2/1 Systems
Exploration of Novel Synthesis Routes for Specific (2/1) Polymorphs
A significant unresolved challenge in the study of the Methanol--ethenylbenzene (2/1) system is the controlled synthesis of specific polymorphs. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a well-documented phenomenon in co-crystals and can dramatically influence a material's physicochemical properties. rsc.orgresearchgate.net For the Methanol--ethenylbenzene system, the precise arrangement of molecules in the crystal lattice could affect everything from its thermal stability to its potential optical properties. Currently, robust methods for selectively crystallizing a desired polymorph of this specific (2/1) co-crystal have not been established.
Future research must focus on a systematic exploration of various synthesis methodologies. Traditional techniques such as solvent evaporation, slow cooling, and slurry methods are foundational starting points. nih.govsysrevpharm.org The choice of solvent is known to be a critical factor in dictating polymorphic outcomes. researchgate.net In this particular system, where methanol (B129727) is one of the components, its role as both a reactant and a crystallization medium presents a complex but intriguing variable to investigate. For instance, studies on other organic co-crystals have shown that methanol can uniquely guide the formation of specific anhydrous polymorphs. acs.org
Beyond solution-based methods, mechanochemistry, such as liquid-assisted grinding (LAG), offers a promising alternative. rsc.org This technique can create non-equilibrium conditions that may favor the formation of metastable polymorphic phases not accessible through conventional crystallization. rsc.org A systematic screening of different solvents in varying stoichiometric ratios for LAG could unveil novel crystalline forms of the Methanol--ethenylbenzene (2/1) system.
Table 1: Potential Synthesis Routes for Investigation
| Synthesis Method | Key Parameters to Investigate | Potential Outcome |
|---|---|---|
| Solvent Evaporation | Solvent composition (co-solvents), evaporation rate, temperature | Isolation of thermodynamically stable polymorphs. sysrevpharm.org |
| Slow Cooling Crystallization | Cooling rate, saturation point, concentration | Control over crystal size and morphology. |
| Slurry Method | Solvent selection, temperature, stirring time | Conversion to the most stable polymorphic form over time. sysrevpharm.org |
| Mechanochemistry (LAG) | Grinding frequency, time, liquid-to-solid ratio, solvent choice | Discovery of kinetically trapped or metastable polymorphs. rsc.org |
Development of Advanced In-Situ Characterization Techniques
Understanding the formation mechanism of Methanol--ethenylbenzene (2/1) co-crystals is crucial for controlling their synthesis, yet this remains a significant challenge due to the dynamic and rapid nature of crystallization. Conventional ex-situ characterization methods, which analyze the final product, provide only a static snapshot and miss the critical transient stages of nucleation and growth. researchgate.net A major frontier in this field is the development and application of advanced in-situ characterization techniques to monitor the co-crystallization process in real-time.
Future research should prioritize the use of spectroscopic and diffraction methods capable of probing the system as it evolves. For example, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can be employed to track changes in molecular interactions and the formation of hydrogen bonds between methanol and ethenylbenzene in solution or during a slurry experiment. These techniques can provide invaluable kinetic data and help identify intermediate species or clusters that precede nucleation.
Similarly, in-situ Powder X-ray Diffraction (PXRD) using a synchrotron source would allow for the real-time tracking of the emergence of crystalline phases. researchgate.net This would be instrumental in identifying the conditions under which different polymorphs form, observing phase transitions, and understanding the kinetics of the crystallization process. Coupling these techniques with precise temperature and concentration controls would provide a comprehensive, time-resolved picture of the co-crystal's formation pathway.
Refined Computational Models for Accurate Prediction of Complex Behavior
The predictive power of computational chemistry is essential for accelerating the discovery and design of co-crystals, but accurately modeling the subtle intermolecular interactions in systems like Methanol--ethenylbenzene remains a formidable challenge. The forces at play—primarily hydrogen bonding and van der Waals interactions—require high levels of theory to capture accurately, making large-scale screening computationally expensive.
A key area for future research is the refinement of computational models to better predict co-crystal formation and polymorphism. Methods like the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) have shown promise in computationally screening for viable co-formers and suitable solvents. rsc.org Applying and validating these models for the target system could significantly narrow the experimental search space. rsc.org Furthermore, combining these screening methods with machine learning algorithms trained on databases of known co-crystals could enhance predictive accuracy. rsc.org
For a deeper understanding of stability and structure, more rigorous methods are needed. Periodic Density Functional Theory (DFT) calculations are vital for accurately modeling crystal structures and calculating lattice energies to rank the stability of potential polymorphs. mdpi.comacs.org Molecular Dynamics (MD) simulations can provide insight into the dynamic processes of co-crystal formation, revealing the molecular-level mechanisms of self-assembly. mdpi.com A significant challenge will be to develop force fields for MD that are specifically parameterized to accurately represent the interactions between methanol and ethenylbenzene.
Table 2: Computational Modeling Approaches for Future Study
| Modeling Technique | Research Goal | Unresolved Challenge |
|---|---|---|
| COSMO-RS | High-throughput screening of co-formers and solvents. rsc.org | Accuracy for weakly interacting systems. |
| Machine Learning (QSAR) | Predictive screening based on molecular descriptors. rsc.org | Requires large, high-quality training datasets. |
| Density Functional Theory (DFT) | Accurate calculation of lattice energies and polymorph stability. acs.org | High computational cost for large systems. |
| Molecular Dynamics (MD) | Simulation of crystallization pathways and mechanisms. mdpi.com | Development of accurate, system-specific force fields. |
Expanding Applications in Emerging Technologies
While the fundamental properties of the Methanol--ethenylbenzene (2/1) system are still being explored, a significant unresolved challenge is the identification of potential applications. The unique combination of a simple alcohol and an aromatic vinyl monomer suggests that this co-crystal could be relevant to several emerging technologies, either as a functional material itself or as a model system for understanding critical chemical interactions.
Future research should focus on characterizing the physical properties of the co-crystal to uncover its potential. Organic donor-acceptor co-crystals are known to exhibit interesting optoelectronic properties. rsc.orgnih.gov Investigating the photophysical and electronic characteristics of the Methanol--ethenylbenzene system is a logical next step. This could reveal applications in organic semiconductors or photoresponsive materials. nih.gov
The system also serves as a valuable model for interactions relevant to industrial processes. For example, in the catalytic conversion of methanol to aromatics, understanding the fundamental interactions between methanol and aromatic molecules like ethenylbenzene is crucial for catalyst design and process optimization. mdpi.comnih.gov Similarly, knowledge of these interactions is relevant to separation technologies, such as the development of membranes for separating methanol from aromatic compounds. nih.gov The study of this simple co-crystal could provide fundamental thermodynamic and structural data to inform the design of more complex, large-scale industrial systems.
Table 3: Potential Areas of Application
| Emerging Technology | Rationale for Application | Research Direction |
|---|---|---|
| Organic Electronics | Organic co-crystals can possess novel semiconductor or optical properties. rsc.orgnih.gov | Characterization of electronic band structure, charge transport, and photoluminescence. |
| Catalysis | Serves as a model for methanol-aromatic interactions in Methanol-to-Aromatics (MTA) processes. nih.gov | Use structural and energetic data to inform catalyst design and mechanistic studies. |
| Separation Science | Provides insight into selective interactions for membrane-based separation of alcohols and aromatics. nih.gov | Correlate co-crystal stability with separation efficiency in related polymer systems. |
| Pharmaceuticals | Co-crystallization is a major technique for modifying drug properties. wikipedia.org | While not directly a drug, it serves as a simple model for understanding co-crystal formation with hydroxyl and aromatic groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
